2-Amino-3-hydroxybenzonitrile
Overview
Description
2-Amino-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of amino and hydroxyl functional groups along with a benzonitrile group. This compound appears as a brownish-yellow solid and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzamide with dehydrating agents in the gas phase. This method typically employs heterogeneous catalysts to facilitate the dehydration process . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-hydroxybenzamide using various dehydrating agents. The process is optimized to ensure high yields and purity of the final product. Vacuum distillation is commonly used to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxybenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include quinones and other oxidized derivatives.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of substituted benzonitrile derivatives.
Scientific Research Applications
2-Amino-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
- 2-Amino-4-hydroxybenzonitrile
- 2-Amino-5-hydroxybenzonitrile
- 2-Amino-6-hydroxybenzonitrile
Comparison: 2-Amino-3-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and interactions compared to other similar compounds. The presence of both functional groups in close proximity allows for unique substitution and reaction patterns, making it a valuable compound in various research applications .
Biological Activity
Overview
2-Amino-3-hydroxybenzonitrile (CAS No. 211172-52-0) is an organic compound characterized by the presence of both amino and hydroxyl functional groups attached to a benzonitrile structure. This compound is of significant interest in various fields, particularly due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula: C₇H₆N₂O
- Molecular Weight: 134.14 g/mol
- Appearance: Brownish-yellow solid
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Dehydration of 2-Hydroxybenzamide: This method involves dehydrating 2-hydroxybenzamide using dehydrating agents in the gas phase with the aid of heterogeneous catalysts.
- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that the compound could inhibit the proliferation of cancer cell lines, although further research is required to elucidate the specific mechanisms involved and its efficacy in vivo.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in drug development.
The biological activity of this compound is largely attributed to its functional groups, which allow for hydrogen bonding and interactions with various biomolecules. The amino group can facilitate interactions with enzyme active sites, while the hydroxyl group may enhance solubility and bioavailability.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Formula | Notable Biological Activity |
---|---|---|
2-Amino-4-hydroxybenzonitrile | C₇H₇N₂O | Antimicrobial, anticancer |
2-Amino-5-hydroxybenzonitrile | C₇H₇N₂O | Anticancer |
2-Amino-6-hydroxybenzonitrile | C₇H₇N₂O | Enzyme inhibition |
This table illustrates that while all these compounds share similar structures, their biological activities vary significantly based on the positioning of functional groups.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study tested various concentrations of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating substantial antibacterial activity.
- Anticancer Research : In a cell viability assay conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.
- Enzyme Inhibition Assay : The compound was evaluated for its inhibitory effects on protein kinases associated with cancer cell signaling pathways. Results showed significant inhibition at concentrations as low as 10 µM, indicating potential for therapeutic development.
Properties
IUPAC Name |
2-amino-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWWVLVYSOCRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579287 | |
Record name | 2-Amino-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211172-52-0 | |
Record name | 2-Amino-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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